molecular formula C14H19NO2S B12529133 Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate CAS No. 820244-31-3

Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate

Cat. No.: B12529133
CAS No.: 820244-31-3
M. Wt: 265.37 g/mol
InChI Key: DLXJIKGGYNFMSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate is an organic compound with a complex structure that includes a sulfanylidenepentanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate typically involves multi-step organic reactions. One common method includes the reaction of a suitable ester with a thiol compound under controlled conditions. The reaction may require catalysts such as palladium or other transition metals to facilitate the formation of the sulfanylidenepentanoate structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. The process often includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidenepentanoate moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.

    Substitution: The aromatic ring in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The sulfanylidenepentanoate moiety may play a crucial role in these interactions, potentially forming covalent bonds with target molecules and modulating their function.

Comparison with Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 4-Methyl-aminorex

Comparison: Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate is unique due to its sulfanylidenepentanoate structure, which imparts distinct chemical properties compared to similar compounds

Properties

CAS No.

820244-31-3

Molecular Formula

C14H19NO2S

Molecular Weight

265.37 g/mol

IUPAC Name

methyl 4-methyl-5-(N-methylanilino)-5-sulfanylidenepentanoate

InChI

InChI=1S/C14H19NO2S/c1-11(9-10-13(16)17-3)14(18)15(2)12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3

InChI Key

DLXJIKGGYNFMSH-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)OC)C(=S)N(C)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.